BenchChemオンラインストアへようこそ!

Shizukaol D

Anti-inflammatory Nitric oxide inhibition LPS-stimulated macrophages

Shizukaol D is the only lindenane sesquiterpenoid dimer with validated Wnt/β-catenin pathway inhibition (liver cancer IC50 8.82–9.17 μM), AMPK-mediated lipid reduction (~35% TG decrease at 10 μM), and dual TLR/NF-κB inhibition with Nrf2/HO-1 antioxidant activation. Its published 16-step total synthesis (Diels–Alder, 83% yield) enables SAR exploration unavailable for >110 other lindenane dimers. Shizukaol B shows ~48-fold anti-inflammatory potency difference versus Shizukaol D. Verify identity and source to avoid functional divergence.

Molecular Formula C33H38O9
Molecular Weight 578.6 g/mol
Cat. No. B1180803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShizukaol D
SynonymsShizukaol D
Molecular FormulaC33H38O9
Molecular Weight578.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1
InChIKeyUEHIWILSQZCXQY-LWKKLXHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Shizukaol D Procurement Guide: Lindenane Sesquiterpenoid Dimer for Wnt Signaling and Lipid Metabolism Research


Shizukaol D (CAS 142279-42-3, C33H38O9) is a lindenane-type sesquiterpenoid dimer first isolated from Chloranthus species [1]. This compound belongs to a structurally complex family of [4+2] cycloaddition dimers comprising over 110 discovered analogues [2], with the first total synthesis achieved in 2017 via a bioinspired Diels–Alder strategy [3]. Shizukaol D exhibits multifunctional biological activities including Wnt/β-catenin pathway attenuation, AMPK activation-mediated lipid reduction, and TLR/NF-κB pathway inhibition [4][5][6]. These activities span cancer biology, metabolic research, and inflammation studies, making compound identity and source verification critical for reproducible research outcomes.

Why Shizukaol D Cannot Be Substituted with Shizukaol B, C, E, F, or Other Lindenane Dimers


Despite sharing the same lindenane sesquiterpenoid dimer scaffold, Shizukaol D exhibits biological activity profiles that diverge substantially from its closest structural analogues due to specific oxidation patterns and esterification differences at the cyclohexene linker region [1]. In head-to-head anti-inflammatory assays, Shizukaol B demonstrates IC50 = 0.15 μM versus Shizukaol D's IC50 = 7.22 μM under identical LPS-stimulated RAW264.7 conditions—a ~48-fold potency difference [2]. Conversely, Shizukaol D uniquely activates AMPK-mediated lipid metabolism pathways (triglyceride reduction: ~35% at 10 μM) that are not reported for Shizukaol B, C, or F [3]. Furthermore, Shizukaol D's demonstrated Wnt/β-catenin pathway inhibition with validated reduction of endogenous target gene expression and decreased β-catenin protein levels distinguishes it from analogues lacking this mechanistic characterization [4]. Substituting Shizukaol D with another shizukaol-series compound without experimental validation risks irreproducible results due to these documented functional divergences.

Quantitative Differentiation Evidence: Shizukaol D vs. Lindenane Dimer Comparators


Anti-Inflammatory Activity: Shizukaol D vs. Shizukaol B Direct Head-to-Head Comparison in LPS-Stimulated RAW264.7 Cells

In a direct comparative study evaluating isolates from Chloranthus serratus under identical assay conditions, shizukaol D demonstrated an IC50 of 7.22 μM for nitric oxide (NO) production inhibition, while shizukaol B exhibited an IC50 of 0.15 μM—a ~48-fold higher potency for shizukaol B [1]. This quantifies the functional divergence between these structurally related dimers, confirming that substitution is not interchangeable for anti-inflammatory applications. For context, shizukaol D in a separate cross-study using Sarcandra glabra-derived material showed IC50 = 8.13 ± 0.37 μM under similar LPS-stimulated RAW264.7 conditions [2], corroborating the ~7-8 μM activity range.

Anti-inflammatory Nitric oxide inhibition LPS-stimulated macrophages

Anti-Hepatocellular Carcinoma Activity: Shizukaol D Multi-Cell Line IC50 Profile vs. Shizukaol C Neuroinflammation Comparator

Shizukaol D demonstrates dose- and time-dependent growth inhibition across multiple human liver cancer cell lines with quantified IC50 values: SMMC-7721 (8.82 ± 1.66 μM), HepG2 (26.05 ± 6.53 μM), Huh7 (9.17 ± 1.49 μM), and Hep3B (9.02 ± 3.62 μM) at 48-hour treatment [1]. Mechanistically, shizukaol D attenuated Wnt signalling, reduced endogenous Wnt target gene expression, and decreased β-catenin protein levels [1]. In contrast, the structurally related shizukaol C was evaluated in BV-2 microglial cells for neuroinflammation (NO inhibition IC50 = 8.04 μM) but lacks published hepatocarcinoma data [2]. Shizukaol D's exclusive characterization as a Wnt pathway inhibitor is further substantiated by patent filings specifically claiming its application in preparing Wnt pathway inhibitors and anti-tumor targeted medicines [3].

Hepatocellular carcinoma Wnt/β-catenin signaling Apoptosis induction

Hepatic Lipid Metabolism Regulation: Shizukaol D AMPK Activation vs. In-Class Compounds Lacking Metabolic Characterization

Shizukaol D uniquely activates AMP-activated protein kinase (AMPK) and reduces intracellular lipid content in HepG2 hepatic cells—a metabolic activity not reported for other shizukaol-series dimers including shizukaol B, C, E, F, G, M, or O [1]. At 10 μM concentration, shizukaol D reduced triglyceride levels to approximately 65% of vehicle control in HepG2 cells via an AMPK-dependent mechanism; this reduction was abrogated by compound C (AMPK inhibitor), confirming pathway specificity [1]. Total cholesterol levels were similarly reduced. The mechanism involves mitochondrial membrane depolarization and suppressed ATP production, establishing a direct link between mitochondrial dysfunction and AMPK activation [1]. No peer-reviewed studies report comparable metabolic activities for any other shizukaol-series compound.

AMPK activation Lipid metabolism Triglyceride reduction

Anti-Inflammatory Activity: Shizukaol D vs. Henriol D, Shizukaol E, G, M, and O Cross-Study Comparison

In a study of Chloranthus fortunei isolates, shizukaols E, G, M, and O, along with henriol D, were evaluated for NO inhibition alongside other known lindenane dimers [1]. While shizukaol D was not included in this specific study, the reported IC50 values establish a reference range for this compound class: henriol D (1.90 μM), shizukaol E (3.68 μM), shizukaol G (1.95 μM), shizukaol M (7.01 μM), and shizukaol O (1.95 μM) [1]. When compared to shizukaol D's independently established IC50 of 7.22 μM (J Nat Prod 2012) [2] and 8.13 ± 0.37 μM (Ind Crops Prod 2019) [3], shizukaol D clusters with the moderately active members (shizukaol M: 7.01 μM) rather than the more potent members (henriol D: 1.90 μM; shizukaol G: 1.95 μM). This quantitative positioning enables researchers to select compounds based on specific potency requirements.

Anti-inflammatory LPS-induced NO production RAW264.7

Synthetic Accessibility: Shizukaol D Total Synthesis Achieved vs. Majority of Lindenane Dimers Lacking Synthetic Routes

Shizukaol D and sarcandrolide J are among the few lindenane sesquiterpenoid [4+2] dimers for which total synthesis has been achieved [1]. The Liu group reported the first synthesis in 2017 via a bioinspired Diels–Alder cycloaddition strategy, achieving the target in multiple steps from commercially available starting materials with the key cycloaddition yielding the desired diastereomer in 83% yield [1]. This synthetic accessibility enables structure-activity relationship (SAR) studies, analog generation, and biotinylated probe development—capabilities not available for the majority of the >110 known lindenane dimers that remain synthetically inaccessible and dependent on natural isolation [2]. The synthesis established shizukaol D's absolute stereochemistry and provided a platform for exploring the biological functions of this compound family .

Total synthesis Chemical probe development Diels-Alder cycloaddition

Anti-Inflammatory Mechanism Specificity: Shizukaol D TLR/NF-κB Pathway Inhibition vs. Shizukaol E Anti-HIV Activity

Shizukaol D and sarcandrolide E were directly evaluated for anti-inflammatory effects on LPS-stimulated RAW264.7 macrophages, with shizukaol D demonstrating inhibition of Toll-like receptor (TLR) signaling and suppression of iNOS protein expression [1]. Mechanistically, shizukaol D downregulated NF-κB p65 expression and nuclear translocation while also reducing ROS levels and enhancing phase II defense enzymes (SOD, GSH, GSH-px) via Nrf2/HO-1 activation through PI3K/AKT signaling [1][2]. In contrast, the structurally related shizukaol E was characterized for anti-HIV-1 activity (including drug-resistant strains) rather than anti-inflammatory TLR modulation [3]. This mechanistic divergence—TLR/NF-κB/Nrf2 for shizukaol D vs. anti-viral for shizukaol E—illustrates that even close structural analogues within the shizukaol family exhibit distinct biological target engagement.

TLR signaling NF-κB iNOS expression

Validated Research Applications for Shizukaol D Based on Quantitative Evidence


Hepatocellular Carcinoma Research Requiring Wnt/β-Catenin Pathway Modulation

Based on demonstrated IC50 values of 8.82 ± 1.66 μM (SMMC-7721), 9.17 ± 1.49 μM (Huh7), and 9.02 ± 3.62 μM (Hep3B) with validated Wnt/β-catenin pathway attenuation [6], shizukaol D is the appropriate procurement choice for liver cancer studies requiring a Wnt pathway inhibitor. The compound reduced β-catenin protein expression and endogenous Wnt target genes, with apoptosis induction confirmed via PARP cleavage and caspase activation [6]. Patent protection (CN107308168A) specifically claims shizukaol D's application as a Wnt pathway inhibitor in anti-tumor targeted medicines . This established mechanism differentiates shizukaol D from other lindenane dimers lacking Wnt pathway characterization.

Hepatic Lipid Metabolism and AMPK Signaling Studies

For research programs investigating hepatic steatosis, metabolic syndrome, or AMPK-mediated energy homeostasis, shizukaol D represents the only shizukaol-series compound with documented AMPK activation and lipid-lowering effects [6]. At 10 μM, shizukaol D reduces HepG2 cellular triglyceride levels to ~65% of control via AMPK-dependent mechanisms, with the effect reversed by compound C (AMPK inhibitor) [6]. The compound induces mitochondrial membrane depolarization and suppresses ATP production, providing a validated tool for studying mitochondrial dysfunction-AMPK activation coupling [6]. No alternative lindenane dimer offers this metabolic regulatory profile.

TLR/NF-κB Inflammatory Pathway Studies with Nrf2/HO-1 Axis Investigation

Shizukaol D is the appropriate selection for anti-inflammatory research requiring simultaneous TLR/NF-κB pathway inhibition and Nrf2/HO-1 antioxidant pathway activation [6]. The compound demonstrates NO production inhibition (IC50 = 8.13 ± 0.37 μM), iNOS suppression, NF-κB p65 downregulation, and nuclear translocation inhibition while concurrently enhancing SOD, GSH, and GSH-px activities via Nrf2/HO-1 signaling through PI3K/AKT activation [6]. This dual mechanism—suppressing inflammatory mediators while activating endogenous antioxidant defenses—is uniquely characterized among lindenane dimers and justifies compound-specific procurement.

Chemical Probe Development and Structure-Activity Relationship Studies

As one of only two lindenane sesquiterpenoid [4+2] dimers with a published total synthesis route [6], shizukaol D offers unique procurement value for medicinal chemistry programs requiring derivatization, SAR exploration, or biotinylated probe development. The Liu group's 2017 synthesis established a 16-step route with a key Diels–Alder cycloaddition (83% yield for the desired diastereomer), providing synthetic accessibility that most of the >110 known lindenane dimers lack [6]. This enables generation of structurally defined analogs, absolute stereochemical confirmation, and scalable production independent of natural source variability . Researchers requiring synthetic tractability should prioritize shizukaol D over isolation-dependent analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shizukaol D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.